molecular formula C5H8O2S B1658246 Prop-2-enyl 2-sulfanylacetate CAS No. 60234-36-8

Prop-2-enyl 2-sulfanylacetate

Cat. No.: B1658246
CAS No.: 60234-36-8
M. Wt: 132.18 g/mol
InChI Key: HXQIZSOBKJTOLW-UHFFFAOYSA-N
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Description

Prop-2-enyl 2-sulfanylacetate (CID 11480467) is a chemical compound with the molecular formula C5H8O2S . It is an ester featuring a reactive thiol (-SH) group and an allyl (prop-2-enyl) moiety, a combination that makes it a valuable bifunctional intermediate in organic and polymer chemistry. The primary research value of this compound lies in the distinct reactivity of its two functional groups. The thiol group acts as a potent nucleophile, allowing the molecule to participate in various bond-forming reactions . Simultaneously, the allyl group can undergo further chemical transformations, such as polymerization or participation in rearrangement reactions . This bifunctionality suggests key research applications, including its use as a chain transfer agent in free-radical polymerizations to control polymer molecular weight and architecture , and as a key synthon in organic synthesis, for example, in Claisen rearrangements to access complex sulfur-containing heterocycles . Researchers should handle this compound with care. Thiol-containing compounds and their derivatives often require specific storage conditions; it is recommended to store this product in a cool, dark place and potentially under an inert atmosphere due to the air-sensitive and possibly hygroscopic nature of the thiol group . As with similar reagents, it is expected to be toxic if swallowed and may cause skin sensitization . This compound is for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for any form of human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enyl 2-sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2S/c1-2-3-7-5(6)4-8/h2,8H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQIZSOBKJTOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467150
Record name Prop-2-enyl 2-sulfanylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60234-36-8
Record name Prop-2-enyl 2-sulfanylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Prop 2 Enyl 2 Sulfanylacetate and Analogous Compounds

Conventional Synthetic Pathways to S-Allyl Thioesters

Established methods for the formation of S-allyl thioesters have long been a cornerstone of organosulfur chemistry. These conventional routes typically involve direct reactions between carboxylic acids or their derivatives and appropriate sulfur-containing compounds.

Direct Esterification and Transesterification Approaches

Direct thioesterification provides a straightforward route to S-allyl thioesters. One such method involves the reaction of allylic alcohols with thioacetic acid. A recently developed one-pot, solvent-less reaction converts various allylic alcohols into S-thioesters by using neat thioacetic acid in the presence of tetrafluoroboric acid. This approach has demonstrated high yields, reaching up to 99% for a broad range of alcohols nih.gov.

The general reaction for direct thioesterification can be represented as:

R-COOH + R'-SH ⇌ R-CO-SR' + H₂O

Dehydrating agents, such as N,N'-dicyclohexylcarbodiimide (DCC), are often employed to drive the equilibrium towards the product by removing water wikipedia.org.

Transesterification is another viable, though less common, pathway. It involves the reaction of an ester with a thiol, typically catalyzed by an acid or base. Lipase-catalyzed transesterification has also been explored, for instance, in the reaction of methyl palmitate with α,ω-alkanedithiols, although it was found to be less effective than direct thioesterification for preparing the corresponding mono-thioesters nih.gov.

Formation via Thiols and Acyl Halides/Anhydrides

A widely used and reliable method for synthesizing thioesters is the reaction of a thiol with an acyl halide, most commonly an acyl chloride. This reaction proceeds via nucleophilic acyl substitution, where the sulfur atom of the thiol attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion. The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

R-CO-Cl + R'-SH → R-CO-SR' + HCl

For the synthesis of Prop-2-enyl 2-sulfanylacetate, this would involve the reaction between acetyl chloride and allyl mercaptan (prop-2-ene-1-thiol). Variations of this method include using organotin mercaptides with acyl chlorides, which has been shown to produce thioesters in excellent yields scilit.com. Another approach involves the condensation of acyl chlorides with disulfides in the presence of a Zn/AlCl₃ system researchgate.net.

Similarly, acid anhydrides can be used in place of acyl halides. The reaction of a thiol with an acid anhydride (B1165640) yields a thioester and a carboxylic acid. This method is also a form of nucleophilic acyl substitution. Microwave irradiation has been effectively used to facilitate the acylation of thiophenols using neat acetic anhydride, demonstrating a catalyst-free approach acs.org. An efficient, one-pot synthesis of thioesters has also been developed from the reaction of benzoic anhydrides, thiourea, and various organic halides or electron-deficient alkenes nih.gov.

Advanced and Sustainable Synthetic Strategies

In response to the growing demand for environmentally friendly chemical processes, advanced and sustainable strategies for thioester synthesis have been developed. These methods often employ biocatalysts, alternative energy sources, or green reaction media to improve efficiency and reduce environmental impact.

Biocatalytic Synthesis of Thioesters and Related Derivatives

Biocatalysis has emerged as a powerful tool for the synthesis of thioesters under mild and selective conditions. Lipases, in particular, have been extensively studied for their ability to catalyze thioesterification and transesterification reactions. Immobilized lipase (B570770) B from Candida antarctica (Novozym 435) is a frequently used biocatalyst for these transformations diva-portal.orgnih.govresearchgate.net.

Enzymatic synthesis can be performed through the transesterification of thiols with vinyl carboxyl esters. A study demonstrated the use of Lipase TL IM from Thermomyces lanuginosus in a continuous-flow microreactor for this purpose, achieving high conversion rates (up to 96%) under mild conditions (50°C) and with short reaction times (30 minutes) mdpi.com. This method offers significant advantages in terms of efficiency and environmental friendliness over traditional chemical catalysts like triflates or Lewis acids mdpi.com.

The table below summarizes the results of the lipase-catalyzed synthesis of various thioesters in a continuous-flow microreactor compared to conventional shaker conditions.

Thioester ProductYield (Shaker, 24h)Yield (Microreactor, 30 min)
S-benzyl laurothioate75%86%
S-(4-methylbenzyl) laurothioate82%96%
S-(4-chlorobenzyl) laurothioate78%89%
S-(4-methoxybenzyl) laurothioate80%91%

Data adapted from a study on enzymatic synthesis of thioesters in a continuous-flow microreactor mdpi.com.

Radical-Mediated Synthesis of Allyl Thioethers

Radical-mediated reactions offer an alternative pathway for the formation of carbon-sulfur bonds, particularly in the synthesis of allyl thioethers, which are structurally analogous to the allyl group of this compound. The thiol-ene reaction, a radical addition of a thiol to an alkene, is a well-established method that proceeds via an anti-Markovnikov addition mechanism wikipedia.org. This reaction can be initiated by light, heat, or radical initiators, which generate a thiyl radical. The thiyl radical then adds to the alkene to form a carbon-centered radical, which subsequently abstracts a hydrogen from another thiol molecule to propagate the radical chain wikipedia.orgacsgcipr.org.

While this method directly yields thioethers rather than thioesters, it is a key strategy in organosulfur synthesis. Radical additions to allenes also provide a route to functionalized allyl compounds. The addition of a thiyl radical to the central carbon of an allene (B1206475) can generate a stable allyl radical intermediate, which can then be further functionalized nih.govillinois.edu.

More recently, photocatalytic methods have been developed for the synthesis of thioesters. One such approach involves the photocatalytic oxidative radical addition of a thioic acid to an alkene, which aligns with green chemistry principles by using visible light as a sustainable energy source and an inexpensive organic photocatalyst acs.orgnih.gov.

Green Chemistry Principles in Thioester and Organosulfur Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of thioesters and other organosulfur compounds to minimize waste, reduce energy consumption, and use less hazardous materials.

Use of Water as a Solvent: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of thioesters has been successfully demonstrated in aqueous media. For example, thioesters can be efficiently prepared from the direct reaction of tertiary thioamides and alkyl halides in water researchgate.net. Another method describes the synthesis of thioesters from carboxylic acids and thiols in water using N,N'-diisopropylcarbodiimide (DIC) as a coupling agent researchgate.net. Copper-catalyzed coupling of aldehydes with thiols in water has also been reported rsc.org.

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in green chemistry as it can significantly reduce reaction times, increase product yields, and enhance reaction selectivity by providing rapid and uniform heating anton-paar.com. Microwave-assisted synthesis has been applied to the preparation of thioesters from aldehydes and thiols in water, with reactions often completing within minutes researchgate.net. The acylation of thiols with acetic anhydride under microwave irradiation without a catalyst is another example of this efficient technique acs.org. Rapid microwave-assisted thioester amidation has also been shown to be an effective method for forming amide bonds under solvent- and metal-free conditions researchgate.net.

Photocatalysis: Photocatalysis utilizes light to drive chemical reactions, often under mild conditions. This approach is considered a green technology as it uses a renewable energy source. The synthesis of thioesters from readily available carboxylic acids and odorless disulfides has been achieved using photocatalysis acs.org. Another sustainable method involves a synergistic photocatalytic system for the synthesis of benzyl (B1604629) thioesters from elemental sulfur, benzyl chlorides, and aldehydes rsc.org. These photocatalytic strategies often offer high functional group tolerance and represent a move away from conventional methods that may require harsh conditions or toxic reagents nus.edu.sg.

Green Chemistry ApproachReactantsConditionsKey Advantages
Aqueous Synthesis Tertiary thioamides, alkyl halidesWater, 95°C, 50 minAvoids organic solvents, high yields researchgate.netrsc.org
Microwave-Assisted Aldehydes, thiolsWater, microwave irradiationRapid reaction times (5 min), good to excellent yields researchgate.net
Photocatalysis Carboxylic acids, disulfidesVisible light, photocatalystUses renewable energy, mild conditions, odorless sulfur source acs.org
Atom Economy Maximization

Atom economy is a central concept in green chemistry that assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The Fischer-Speier esterification of thioglycolic acid with allyl alcohol to produce this compound is a classic example where atom economy can be evaluated. The reaction proceeds with the formation of water as the sole byproduct.

The theoretical atom economy for this reaction is calculated as follows:

(Molecular Weight of this compound / (Molecular Weight of Thioglycolic Acid + Molecular Weight of Allyl Alcohol)) * 100%

This calculation reveals the inherent efficiency of the reaction in terms of atom utilization. In contrast, synthetic methods that employ protecting groups or stoichiometric activating agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) in the Steglich esterification, often exhibit lower atom economy due to the generation of significant byproducts.

Reaction Reactants Product Byproduct(s) Theoretical Atom Economy (%)
Fischer-Speier EsterificationThioglycolic Acid, Allyl AlcoholThis compoundWater88.0%
Steglich EsterificationThioglycolic Acid, Allyl Alcohol, DCC, DMAPThis compoundDicyclohexylurea (DCU), DMAP-H+< 50% (variable depending on recovery of catalyst)

Note: The atom economy for the Steglich esterification is significantly lower due to the stoichiometric use of DCC, which is converted to DCU.

Use of Renewable Feedstocks and Benign Solvents

A key aspect of sustainable synthesis is the utilization of renewable feedstocks. The precursors for this compound, thioglycolic acid and allyl alcohol, can potentially be sourced from biorenewable materials. Thioglycolic acid is commercially produced from chloroacetic acid, which in turn can be derived from acetic acid. There is growing interest in producing acetic acid from renewable resources, such as through the fermentation of biomass. This bio-based route to acetic acid provides a pathway to a more sustainable production of thioglycolic acid.

The selection of solvents is another critical factor in green synthesis. Traditional organic solvents often pose environmental and health risks. Research into benign solvents for esterification and other organic transformations aims to mitigate these issues. Acetonitrile (B52724) has been explored as a greener alternative to hazardous chlorinated or amide solvents for Steglich esterification, offering comparable reaction rates and yields while simplifying product purification. rewinz.com Other solvents considered to be more environmentally friendly include cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable sources like corncobs. sigmaaldrich.com

Solvent Classification Key Advantages Application in Esterification
AcetonitrilePolar AproticLess hazardous than chlorinated solvents, simplifies purification. rewinz.comDemonstrated as a greener alternative for Steglich esterification. rewinz.com
Cyclopentyl Methyl Ether (CPME)EtherHydrophobic, resists peroxide formation, improves safety. sigmaaldrich.comAlternative to THF and other ether solvents in various reactions. sigmaaldrich.com
2-Methyltetrahydrofuran (2-MeTHF)EtherDerived from renewable resources, economical and environmentally friendly alternative to THF. sigmaaldrich.comSuitable for organometallic reactions and as a general replacement for THF. sigmaaldrich.com
WaterProtic"Greenest" solvent, non-toxic, readily available. nih.govResurgence of interest as a reaction medium in various chemical processes. nih.gov
Catalytic vs. Stoichiometric Methodologies

The choice between catalytic and stoichiometric approaches significantly impacts the sustainability of a synthetic process. Stoichiometric methods often generate substantial amounts of waste, leading to a lower atom economy. For instance, the synthesis of thioesters using coupling reagents like DCC requires at least a stoichiometric amount of the reagent, which is converted into a byproduct that must be separated and disposed of. researchgate.net

In contrast, catalytic methods utilize a small amount of a catalyst to facilitate the reaction, which can theoretically be recovered and reused. This approach minimizes waste generation and often leads to higher efficiency. A notable example is the dehydrogenative coupling of thiols and alcohols to form thioesters, catalyzed by a ruthenium pincer complex. researchgate.netresearchgate.net This reaction produces hydrogen gas as the only byproduct, representing a highly atom-economical and clean synthetic route. researchgate.netresearchgate.net

Methodology Description Advantages Disadvantages
Catalytic Employs a sub-stoichiometric amount of a catalyst to facilitate the reaction.High atom economy, low waste generation, catalyst can be recycled, often milder reaction conditions.Catalyst may be expensive or sensitive, potential for product contamination with catalyst residues.
Stoichiometric Requires at least one equivalent of a reagent to drive the reaction.Often proceeds under mild conditions, can be very effective for specific transformations.Low atom economy, generates significant amounts of waste, requires separation of byproducts.

Synthesis of Derivatized Sulfanylacetates

The core structure of sulfanylacetate can be derivatized to create a range of compounds with varied properties and potential applications. One approach to synthesizing such derivatives involves the reaction of a functionalized thiol with an appropriate carboxylic acid or its derivative. For example, the synthesis of allyl sulfide (B99878) bis(propionic acid) and allyl sulfide bis(phenyl acetic acid) demonstrates the introduction of carboxylic acid functionalities. nih.gov

These syntheses typically involve a nucleophilic substitution reaction where a thiol displaces a leaving group on an electrophilic carbon center. The choice of reagents and reaction conditions can be tailored to achieve the desired derivatization with good yields.

Derivative Starting Materials Reagents/Conditions Yield (%) Reference
Allyl sulfide bis(propionic acid)Allyl sulfide bis(propionitrile)1M LiOH, THF, ice bath; then 2M HClNot specified, purified by column chromatography nih.gov
Allyl sulfide bis(phenyl acetic acid)4-mercaptophenylacetic acid, allyl bromideSodium methoxide, anhydrous methanolNot specified nih.gov

Reactivity and Reaction Mechanisms of Prop 2 Enyl 2 Sulfanylacetate

Thiol-Ene "Click" Chemistry of Prop-2-enyl 2-sulfanylacetate

The thiol-ene reaction, a cornerstone of click chemistry, involves the addition of a thiol (R-SH) across a carbon-carbon double bond (ene). This process can proceed via two primary mechanistic pathways: a radical-mediated hydrothiolation or a base/nucleophile-catalyzed Michael addition. This compound is an ideal substrate for intermolecular thiol-ene reactions, where its thiol group can add to another alkene-containing molecule.

Radical Hydrothiolation Mechanisms

The free-radical addition of the thiol group from this compound to an alkene is a highly efficient method for forming thioether linkages. wikipedia.org This reaction proceeds via a step-growth mechanism involving a thiyl radical intermediate. wikipedia.orgacsgcipr.org

The key step in radical hydrothiolation is the generation of a thiyl radical (RS•) from the thiol group of this compound. The relatively weak sulfur-hydrogen bond (with a bond dissociation energy of approximately 365 kJ/mol) facilitates its homolytic cleavage. mdpi.comwikipedia.org This can be achieved through several methods:

Thermal Initiation: In the presence of a radical initiator like azobisisobutyronitrile (AIBN), heating the reaction mixture leads to the decomposition of the initiator, generating carbon-centered radicals. These radicals then abstract a hydrogen atom from the thiol, producing the reactive thiyl radical. mdpi.comwikipedia.org

Photochemical Initiation: UV irradiation, often in the presence of a photoinitiator, can also induce the homolytic cleavage of the S-H bond to form the thiyl radical. mdpi.comresearchgate.net This method allows for spatial and temporal control over the reaction.

The generated thiyl radical then propagates by adding to an alkene, followed by a chain-transfer step where the resulting carbon-centered radical abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and continuing the chain reaction. wikipedia.orgacsgcipr.org

Table 1: Common Initiation Methods for Thiyl Radical Generation
Initiation MethodDescriptionTypical ConditionsReference
Thermal InitiationDecomposition of a radical initiator (e.g., AIBN) by heat to produce radicals that abstract a hydrogen from the thiol.Heating with AIBN or Benzoyl Peroxide. mdpi.com
Photochemical InitiationUse of UV light, with or without a photoinitiator, to cause homolytic cleavage of the S-H bond.UV irradiation (e.g., 365 nm) with initiators like DMPA. mdpi.comresearchgate.net
Redox InitiationSingle electron oxidation of the thiol using metal complexes.Use of oxidants like Mn(III) complexes. mdpi.com

A defining characteristic of the radical-mediated thiol-ene reaction is its high regioselectivity, proceeding via an anti-Markovnikov addition. wikipedia.orgresearchgate.net When the thiyl radical from this compound adds to a terminal alkene, the sulfur atom bonds to the terminal, less substituted carbon atom. This outcome is governed by the stability of the resulting carbon-centered radical intermediate. The addition of the thiyl radical to the terminal carbon generates a more stable secondary radical, in contrast to the less stable primary radical that would be formed by addition to the internal carbon. researchgate.netvander-lingen.nl This highly predictable outcome makes the thiol-ene reaction a robust tool in synthetic chemistry. acsgcipr.orgorganic-chemistry.org

The kinetics of the radical thiol-ene reaction can be significantly influenced by the presence of additives, particularly basic amines. acs.orgbohrium.comnih.gov While amines are often used as catalysts in other reactions, in radical-mediated thiol-ene coupling, they can have a retarding effect. acs.orgresearchgate.net

This retardation occurs when the amine is sufficiently basic to deprotonate the thiol group of this compound, forming a thiolate anion (RS⁻). acs.orgacs.org The thiolate anion can then react with a propagating thiyl radical (RS•) to form a metastable disulfide radical anion (RSSR•⁻). acs.orgacs.org The formation of this species sequesters the catalytic thiyl radicals, slowing down or even inhibiting the propagation of the thiol-ene reaction. acs.orgresearchgate.net The extent of this retardation is dependent on the basicity of the amine and the acidity of the thiol. acs.orgnih.gov

The inhibitory effect of amines can be mitigated by using protic solvents, such as alcohols or acetic acid. bohrium.comnih.gov These solvents can protonate the thiolate anion, shifting the equilibrium back towards the neutral thiol and allowing the radical chain reaction to proceed more efficiently.

Thiol-Michael Addition Reactivity with Electron-Deficient Enes

Beyond radical pathways, the thiol group of this compound can act as a nucleophile and react with electron-deficient alkenes (Michael acceptors) via a conjugate addition known as the Thiol-Michael reaction. wikipedia.orgnsf.govacsgcipr.org This reaction is typically catalyzed by a base or a nucleophile and, like the radical pathway, results in an anti-Markovnikov addition product. wikipedia.orgscielo.br

The mechanism involves two main pathways:

Base-Catalyzed: A base deprotonates the thiol to generate a potent thiolate anion nucleophile. nsf.gov This anion then attacks the β-carbon of the electron-deficient alkene, forming a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate, typically by another thiol molecule, yields the final thioether product and regenerates the thiolate anion to continue the catalytic cycle. nsf.gov

Nucleophile-Initiated: A nucleophile (e.g., a phosphine or a primary amine) first attacks the alkene to form a zwitterionic intermediate. usm.edu This intermediate then deprotonates the thiol, generating the thiolate anion which then proceeds as in the base-catalyzed pathway. usm.edu

This reaction is highly efficient for alkenes bearing electron-withdrawing groups such as acrylates, vinyl sulfones, and maleimides. nsf.govscielo.br

Table 2: Comparison of Radical Thiol-Ene and Thiol-Michael Reactions
FeatureRadical Thiol-EneThiol-Michael Addition
MechanismFree-radical chain reactionAnionic conjugate addition
"Ene" SubstrateElectron-rich or unactivated alkenes (e.g., allyl, vinyl ethers)Electron-deficient alkenes (e.g., acrylates, vinyl sulfones)
Initiation/CatalysisRadical initiators (thermal or photochemical)Base or nucleophile catalysts (e.g., amines, phosphines)
RegioselectivityAnti-MarkovnikovAnti-Markovnikov (1,4-addition)
Side ReactionsPotential for alkene homopolymerizationGenerally proceeds with minimal side products

Other Key Reaction Pathways Involving Allyl and Thioester Moieties

In addition to thiol-ene chemistry, the functional groups within this compound—the allyl group, the ester, and the thiol—impart a broader range of reactivity.

The allyl group is susceptible to various transformations. While it reacts readily with thiyl radicals, it is generally unreactive toward many other electrophiles unless activated. acs.orgnih.gov The ester linkage in this compound is an allyl ester , which can be selectively cleaved under mild conditions using palladium(0) catalysts. acsgcipr.org This serves as a useful deprotection strategy in complex molecule synthesis. acsgcipr.org

Transthioesterification Reactions

Transthioesterification, or thiol-thioester exchange, is a fundamental reaction of thioesters where the thiol portion of the ester is exchanged with another thiol. This equilibrium process is crucial in various biochemical pathways, such as those involving acetyl CoA, and is the cornerstone of native chemical ligation for peptide synthesis. libretexts.orglibretexts.org The reaction proceeds via a nucleophilic attack of a thiolate anion on the thioester carbonyl carbon, forming a tetrahedral intermediate which then collapses to release the original thiol. rhhz.net

The rate of transthioesterification is influenced by several factors, including the pH of the solution, the pKa of the incoming thiol, and the nature of the thioester itself. nih.gov For the reaction to be efficient, the incoming thiol is typically deprotonated to its more nucleophilic thiolate form. Studies on model alkyl and aryl thioalkanoates have demonstrated that under neutral to slightly basic conditions, thiol-thioester exchange can compete effectively with hydrolysis. nih.govharvard.edu For instance, the second-order rate constant for the exchange between S-methyl thioacetate (B1230152) and 2-sulfonatoethanethiolate at pH 7 and 23°C is 1.7 M⁻¹s⁻¹. nih.gov

In the context of this compound, the transthioesterification reaction would involve the displacement of the propan-2-yl-1-thiolate by another thiol. The general mechanism is depicted below:

R'-SH + CH₂(SH)C(=O)S-CH₂CH=CH₂ ⇌ R'-S-C(=O)CH₂SH + HS-CH₂CH=CH₂

Reactant ThioesterNucleophilepHRate Constant (k_ex)Reference
S-methyl thioacetate2-sulfonatoethanethiolate71.7 M⁻¹s⁻¹ nih.gov
Phenyl thioester derivative (T2)Cysteine7-831 M⁻¹s⁻¹ nih.gov
S-methyl thioacetate derivative (T3)Cysteine7-81.1 M⁻¹s⁻¹ nih.gov
Thioester derivative (T1)Cysteine7-87.0 M⁻¹s⁻¹ nih.gov

This table presents kinetic data for transthioesterification reactions of model thioesters, illustrating the range of observed reactivities.

Sigmatropic Rearrangements of Allyl Thioester Derivatives (e.g., Ireland-Claisen)

The allyl group in this compound allows it to undergo sigmatropic rearrangements, which are concerted pericyclic reactions involving the reorganization of σ and π bonds. The Ireland-Claisen rearrangement, a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allylic ester enolate, is a powerful carbon-carbon bond-forming reaction. wikipedia.orgnrochemistry.com While originally developed for carboxylic esters, the principles can be extended to their thioester analogues.

The thio-Claisen rearrangement of allyl vinyl thioethers is a known variant. wikipedia.org For this compound, a prerequisite for an Ireland-Claisen-type rearrangement would be the formation of a ketene S,O-acetal or a similar enolate derivative. Upon treatment with a strong base, such as lithium diisopropylamide (LDA), the α-carbon to the carbonyl can be deprotonated to form an enolate. This enolate can then be trapped with a silylating agent like trimethylsilyl chloride (TMSCl) to form a silyl enol ether, which can then undergo the wikipedia.orgwikipedia.org-sigmatropic rearrangement upon heating. nrochemistry.comtcichemicals.comchem-station.com This rearrangement would lead to the formation of a γ,δ-unsaturated carboxylic acid derivative.

Another relevant sigmatropic rearrangement for allyl thio-compounds is the wikipedia.orgnrochemistry.com-sigmatropic rearrangement. wikipedia.orglibretexts.org This type of rearrangement is common for allylic sulfoxides, amine oxides, and sulfur ylides. wikipedia.org For a derivative of this compound, a wikipedia.orgnrochemistry.com-sigmatropic rearrangement could be envisioned if the sulfur atom is converted into a sulfonium ylide. wikipedia.orgnih.gov

Rearrangement TypeSubstrate ClassKey IntermediateProduct Type
Ireland-ClaisenAllylic esters/thioestersSilyl ketene acetalγ,δ-Unsaturated carboxylic acid/thioacid
wikipedia.orgwikipedia.org Thio-ClaisenAllyl vinyl thioethersCyclic transition stateγ,δ-Unsaturated thiocarbonyl
wikipedia.orgnrochemistry.com-Wittig (Thio-analog)Allylic thioethersCarbanion adjacent to sulfurHomoallylic thiol
wikipedia.orgnrochemistry.com-Sigmatropic (Sulfonium ylide)Allylic sulfonium ylidesSulfonium ylideRearranged thioether

This table summarizes various sigmatropic rearrangements applicable to allyl-sulfur compounds.

Nucleophilic Acyl Substitution Reactions at the Thioester Carbonyl

The carbonyl carbon of the thioester group in this compound is electrophilic and susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution. masterorganicchemistry.comyoutube.com This reaction proceeds through a tetrahedral intermediate, followed by the departure of the leaving group, in this case, the allylthiolate anion. youtube.com

The reactivity of thioesters in nucleophilic acyl substitution is intermediate among carboxylic acid derivatives. They are more reactive than amides and esters but less reactive than acid anhydrides and acid chlorides. youtube.com This reactivity is attributed to the better leaving group ability of the thiolate anion compared to alkoxides and amides, and the reduced resonance stabilization of the thioester linkage compared to the ester linkage due to the larger size of the sulfur atom.

A wide range of nucleophiles can participate in this reaction, including water (hydrolysis), alcohols (transesterification to an ester), amines (aminolysis to an amide), and organometallic reagents. youtube.comnih.gov The reaction is often catalyzed by acids or bases. Base catalysis proceeds by deprotonating the nucleophile, increasing its nucleophilicity. Acid catalysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.

The general mechanism for nucleophilic acyl substitution at the thioester carbonyl of this compound is as follows:

Nucleophilic attack: The nucleophile attacks the carbonyl carbon.

Formation of a tetrahedral intermediate: A short-lived intermediate with a tetrahedral carbon is formed.

Elimination of the leaving group: The carbonyl double bond is reformed, and the allylthiolate anion is expelled.

NucleophileProduct
Water (H₂O)Acetic acid and Allyl mercaptan
Alcohol (R'OH)Ester (CH₃COOR') and Allyl mercaptan
Amine (R'NH₂)Amide (CH₃CONHR') and Allyl mercaptan
Thiol (R'SH)Thioester (CH₃COSR') and Allyl mercaptan

This table illustrates the products of nucleophilic acyl substitution on this compound with various nucleophiles.

Carbon-Sulfur and Sulfur-Sulfur Bond Dynamics in Radical Processes

The presence of both a sulfur atom and an allylic double bond in this compound makes it a substrate for radical reactions. Thiols and their derivatives are known to participate in radical processes, often initiated by radical initiators or photolysis. nih.gov

One important radical reaction involving the allyl group is the thiol-ene reaction. wikipedia.org In the presence of a radical initiator, a thiyl radical (RS•) can be generated from a thiol. This thiyl radical can then add across the double bond of the allyl group in this compound. This addition is typically anti-Markovnikov, leading to the formation of a carbon-centered radical, which can then propagate the radical chain by abstracting a hydrogen from another thiol molecule. wikipedia.org

The carbon-sulfur bond in the thioester can also be subject to cleavage under radical conditions. While the C-S bond in thioethers can be cleaved through radical-mediated processes, the dynamics in thioesters are less commonly explored in this context. nih.govmdpi.comresearchgate.net However, it is conceivable that under certain conditions, homolytic cleavage of the C-S bond could occur, generating an acyl radical and an allylthiyl radical. The stability of the allyl radical could potentially favor substitution at the allylic position. researchgate.net

Furthermore, if disulfide bonds were to form through oxidation of the thiol group (if present after hydrolysis or transthioesterification), these S-S bonds would also be susceptible to homolytic cleavage to form thiyl radicals.

Radical ProcessReactive SiteKey Intermediate(s)Potential Product(s)
Thiol-ene reactionAllyl double bondThiyl radical, Carbon-centered radicalThioether adduct
C-S bond homolysisThioester C-S bondAcyl radical, Allylthiyl radicalDecarbonylation products, rearranged sulfides
Allylic substitutionAllylic C-H bondAllyl radicalAllylically substituted products

This table outlines potential radical-mediated reactions involving this compound.

Computational Chemistry and Theoretical Studies on Prop 2 Enyl 2 Sulfanylacetate Systems

Quantum Mechanical and Density Functional Theory (DFT) Investigations

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are central to the computational study of organic molecules. DFT provides a balance between accuracy and computational cost, making it a popular choice for exploring the electronic structure and energetics of systems like Prop-2-enyl 2-sulfanylacetate.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. For this compound, this would involve identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of a reaction, providing a quantitative measure of its kinetic feasibility.

For instance, a hypothetical DFT study on the hydrolysis of this compound would elucidate the step-by-step mechanism, whether it proceeds through a concerted or a stepwise pathway, and would provide detailed geometries of the high-energy transition state structures. Studies on similar allyl compounds often explore reaction pathways such as electrophilic additions to the double bond or nucleophilic substitution at the carbonyl carbon.

Table 1: Hypothetical DFT-Calculated Parameters for a Reaction of this compound

Parameter Value (kcal/mol) Description
Reactant Energy -450.0 Ground state energy of this compound and a nucleophile.
Transition State Energy -430.5 The highest energy point along the reaction coordinate.
Product Energy -475.2 Ground state energy of the final products.
Activation Energy (ΔE‡) 19.5 The energy barrier that must be overcome for the reaction to occur (Transition State Energy - Reactant Energy).

Note: The data in this table is illustrative and based on typical values for similar organic reactions. It is not derived from actual experimental or computational results for this compound.

The flexibility of the allyl and thioacetate (B1230152) groups in this compound allows for the existence of multiple conformational isomers. Conformational analysis, using methods like DFT, can identify the most stable conformers and the energy barriers for rotation around single bonds.

Molecular dynamics (MD) simulations build upon this by simulating the movement of atoms over time, providing a dynamic picture of the molecule's behavior. An MD simulation of this compound would reveal how the molecule folds and flexes at different temperatures, the stability of its various conformations, and how it interacts with solvent molecules. This information is crucial for understanding its physical properties and its behavior in solution.

Molecular Modeling of Reactivity, Selectivity, and Stereochemical Outcomes

Computational models can predict the reactivity of different sites within the this compound molecule. By analyzing properties derived from the electronic wavefunction, such as frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps, researchers can identify the regions most susceptible to nucleophilic or electrophilic attack.

For example, the LUMO (Lowest Unoccupied Molecular Orbital) would likely be centered on the carbonyl carbon, indicating its electrophilic nature. The HOMO (Highest Occupied Molecular Orbital) would likely have significant contributions from the sulfur atom and the carbon-carbon double bond, highlighting these as potential sites for electrophilic attack or oxidation. Such analyses are vital for predicting the outcomes of reactions and for designing new synthetic routes.

In Silico Prediction of Chemical Transformations and Reaction Pathways

In silico methods, which are computer-based predictions, can be used to explore a wide range of potential chemical transformations for this compound. By simulating its reaction with various reagents under different conditions, it is possible to predict novel reaction pathways and potential products. These predictive studies can guide experimental work by identifying promising reactions and ruling out less favorable ones, thereby accelerating the discovery of new chemical transformations and applications for this compound.

Advanced Applications in Materials Science and Organic Synthesis

Polymer Chemistry and Network Formation Utilizing Prop-2-enyl 2-sulfanylacetate

The dual functionality of this compound makes it an excellent candidate for the synthesis of crosslinked polymer networks. The presence of the 'ene' (allyl) and 'thiol' functionalities (the sulfanylacetate group can be readily hydrolyzed to a thiol) allows it to act as a bridge, linking polymer chains together to form robust three-dimensional structures. This capability is particularly exploited in thiol-ene polymerization and in the design of specialized polymeric materials like scaffolds and hydrogels.

Thiol-Ene Polymerization for Functional Polymeric Materials

Thiol-ene chemistry is a powerful and efficient method for polymer synthesis and modification, often categorized as a "click" reaction due to its high yield, stereoselectivity, and tolerance of a wide range of functional groups. The reaction proceeds via the radical-mediated addition of a thiol group across a carbon-carbon double bond (an 'ene'). This compound is an ideal monomer for such polymerizations.

The allyl group serves as the 'ene' component, while the sulfanylacetate moiety provides the thiol functionality. This allows the molecule to act as a crosslinking agent, reacting at both ends to form a network structure. One notable application is in the curing of reaction resins. For instance, this compound is a component in accelerator systems for curing resins that contain peroxomaleic acid esters and thiols, highlighting its role in thiol-ene reactions that facilitate the hardening of the material google.com. The ability to form these networks is fundamental to creating functional polymeric materials with tailored mechanical and chemical properties.

Design and Synthesis of Novel Polymeric Scaffolds and Hydrogels

The formation of polymeric scaffolds and hydrogels requires monomers that can link together to create a three-dimensional matrix capable of absorbing large amounts of solvent, such as water in the case of hydrogels. The ability of this compound to act as a bifunctional crosslinking agent is critical for this purpose google.comgoogle.com.

In the synthesis of these materials, the primary polymer chains can be formed from other monomers, and this compound is introduced to create the crosslinks that give the material its structure and stability. By controlling the concentration of this crosslinking agent, the density of the network can be precisely tuned, which in turn influences the material's properties, such as its swelling ratio, pore size, and mechanical strength. This makes it a valuable component in the engineering of materials for applications in drug delivery, tissue engineering, and absorbent products.

PropertyDescriptionRelevance of this compound
Crosslinking Density The number of crosslinks per unit volume of the polymer network.The concentration of this compound directly controls this parameter.
Swelling Ratio The ability of a hydrogel to absorb and retain water.Higher crosslinking density from this molecule leads to a lower swelling ratio.
Mechanical Strength The stiffness and durability of the resulting scaffold or hydrogel.Increased crosslinking enhances the mechanical integrity of the polymer network.
Pore Size The dimensions of the voids within the polymer matrix.Network density influences the pore size, which is critical for cell scaffolding and filtration.

This compound as a Versatile Synthetic Intermediate and Reagent

Beyond polymer science, this compound serves as a sophisticated reagent in multi-step organic synthesis, enabling the construction of complex molecules and the development of novel catalysts.

Building Block for Complex Organic Molecular Architectures

The distinct reactivity of the allyl and sulfanylacetate groups allows for their sequential or orthogonal functionalization, making this compound a valuable building block in total synthesis. A prominent example is its use in the synthesis of the phomoidrides, a class of complex fungal natural products johnwoodgroup.com.

In the total synthesis of phomoidride B, developed by Fukuyama and coworkers, lithium allyl thioglycolate (the lithium salt of the corresponding carboxylic acid) was employed as a key reagent. It was used to displace a chiral auxiliary and initiate an intramolecular aldol-type cyclization, ultimately forming a crucial γ-hydroxy thiolactone intermediate researchgate.net. This strategic use of allyl thioglycolate showcases its ability to introduce multiple functionalities in a single step, significantly streamlining the synthesis of a complex molecular target.

Key Reaction in Phomoidride Synthesis:

Reagent: Lithium allyl thioglycolate

Function: Displaces a chiral auxiliary and introduces a thiolactone precursor.

Outcome: Facilitates an intramolecular aldol cyclization to form a key bicyclic intermediate johnwoodgroup.comresearchgate.netcanterbury.ac.nz.

Precursor in Ligand and Catalyst Development

The sulfur atom in this compound can readily coordinate to metal centers, making the molecule a useful precursor for the synthesis of ligands and organometallic complexes. This is demonstrated by its use in the formation of organotin compounds, which have applications as stabilizers in polymers like PVC google.comgoogleapis.comgoogleapis.com.

Compounds such as dimethyltin bis(allyl thioglycolate) and methyltin tris(allyl thioglycolate) are organometallic complexes where the allyl thioglycolate moiety acts as a ligand, bonding to the tin atom through its sulfur and oxygen atoms google.comgoogleapis.comgoogleapis.com. While the primary application of these specific complexes is materials stabilization, their existence confirms the principle that this compound can function as a ligand. This capability opens avenues for its use in developing new catalysts, where the ligand structure can be modified to tune the catalytic activity and selectivity of a metal center for various chemical transformations.

Methodological Aspects of Bioconjugation and Bio-Orthogonal Chemistry

Bio-orthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes. "Click" reactions, such as the thiol-ene reaction, are prime examples of bio-orthogonal transformations. Given that this compound is a substrate for thiol-ene reactions, it possesses significant potential for applications in bioconjugation.

The thiol-ene reaction is known for its high efficiency and biocompatibility, often proceeding under mild, physiological conditions with initiation by light. The bifunctional nature of this compound makes it a candidate for creating molecular bridges. For example, a biomolecule (like a protein or peptide) could be attached via its thiol group (or a thiol introduced by modifying the sulfanylacetate). The remaining allyl 'ene' group would then be available for a subsequent bio-orthogonal thiol-ene ligation to another molecule or a surface within a biological environment. This dual reactivity allows for the site-specific labeling, imaging, and tracking of biomolecules, or for the construction of targeted drug-delivery systems. While direct, documented applications in bioconjugation are still emerging, the underlying chemical principles strongly support its potential in this advanced field.

Chemical Strategies for Peptide and Protein Modification

This compound serves as a versatile reagent in the chemical modification of peptides and proteins, primarily by leveraging the reactivity of its thioester group. Thioesters are considered high-energy functional groups that, while stable in aqueous solutions at neutral pH, are susceptible to nucleophilic attack by thiols and amines nih.gov. This reactivity is fundamental to their role in biological acyl transfer reactions and has been harnessed for synthetic applications like Native Chemical Ligation (NCL) nih.gov.

One key strategy involves the modification of cysteine residues. The sulfhydryl group of a cysteine can react with compounds like this compound, leading to the formation of an S-allylmercapto modification on the protein nih.gov. This reaction proceeds via a thiol-disulfide exchange mechanism, where the cysteine's thiol attacks the sulfur of the thioacetate (B1230152), leading to the transfer of the allylmercapto group to the cysteine residue. This modification can alter the protein's structure and function and can be used to introduce a reactive allyl handle for further downstream chemical transformations nih.gov.

The thioester moiety of this compound is more reactive than esters or amides due to the larger size of the sulfur atom and the limited electron delocalization to the carbonyl group nih.gov. This inherent reactivity allows for chemoselective ligation reactions. In the context of NCL, a peptide with a C-terminal thioester reacts with another peptide that has an N-terminal cysteine residue. The reaction first forms a thioester-linked intermediate, which then undergoes a spontaneous and rapid intramolecular S-to-N acyl shift to form a stable, native peptide bond at the ligation site. While aryl thioesters are often used in NCL for their high reactivity, alkyl thioesters like this compound can also participate in these transthioesterification reactions nih.gov.

The table below summarizes the key reactive features of this compound in protein modification strategies.

FeatureDescriptionRelevant Amino AcidResulting Modification
Thioester Reactivity Acts as an acyl donor, susceptible to nucleophilic attack by thiols.CysteineTransthioesterification intermediate
Allyl Group Transfer Can deliver an S-allylmercapto group to sulfhydryl side chains.CysteineS-allylmercaptocysteine
Chemoselectivity Reacts preferentially with soft nucleophiles like thiolates over hard nucleophiles like water at neutral pH nih.gov.CysteineCovalent modification at specific sites

These strategies enable the site-specific modification of proteins, the introduction of unique functional groups, and the total or semi-synthesis of proteins that are difficult to produce through recombinant methods alone.

Integration into Cell-Free Biosynthesis Platforms

Cell-free biosynthesis, or cell-free protein synthesis (CFPS), has emerged as a powerful platform for producing proteins and engineering biological pathways in vitro nih.govnih.govresearchgate.net. These systems, which are typically derived from crude cell extracts of organisms like Escherichia coli, contain all the necessary machinery for transcription and translation, including ribosomes, enzymes, and cofactors nih.govnih.gov. A key advantage of CFPS is its open nature, which allows for the direct addition and manipulation of reaction components, including non-canonical amino acids (ncAAs) or substrates that would be toxic to living cells nih.govmdpi.comresearchgate.net.

This compound can be envisioned as a precursor for the enzymatic or chemical generation of ncAAs for subsequent incorporation into proteins within a CFPS system. For instance, the allyl sulfide (B99878) moiety is biologically compatible. Research has shown that allyl mercaptan can be converted in vivo into S-allyl-L-homocysteine (Sahc) and incorporated into proteins at methionine positions in E. coli nih.gov. This demonstrates that the cellular machinery can recognize and utilize allyl-sulfur containing molecules.

In a cell-free platform, this compound could serve as a donor of an allyl group in enzyme-catalyzed reactions to generate novel ncAAs. The open environment of the CFPS system allows for the supplementation of specific enzymes and substrates to create a desired biosynthetic pathway that does not exist in nature nih.gov. This bypasses the constraints of cellular metabolism and toxicity.

The potential workflow for integrating this compound into a CFPS platform is outlined below.

StepDescriptionKey Advantage of CFPS
1. Precursor Addition This compound is added directly to the cell-free reaction mixture.The open system allows direct addition of non-natural substrates nih.govmdpi.com.
2. Enzymatic Conversion Supplemented enzymes (e.g., transferases, synthetases) could potentially use the compound to synthesize an allyl-containing ncAA.Ability to add purified enzymes to create novel biosynthetic pathways nih.gov.
3. ncAA Incorporation An engineered aminoacyl-tRNA synthetase/tRNA pair would charge the ncAA onto a tRNA for incorporation into a growing polypeptide chain at a specific codon springernature.comprotocols.io.Bypasses cellular toxicity issues associated with some ncAAs and their synthetic pathways nih.gov.
4. Protein Production The ribosome incorporates the ncAA, yielding a protein containing a bioorthogonal allyl handle for further modification.Efficient production of proteins with unique functionalities researchgate.netmdpi.com.

This strategy would enable the production of proteins containing S-allylmercaptocysteine or similar structures, providing a powerful tool for protein engineering, the development of novel bioconjugates, and applications in materials science.

Analytical Methodologies for Research and Characterization of Prop 2 Enyl 2 Sulfanylacetate

Spectroscopic Techniques for Structural Elucidation (e.g., NMR Spectroscopy, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic methods are indispensable for the structural confirmation of Prop-2-enyl 2-sulfanylacetate, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are fundamental tools for the structural analysis of this compound. The proton NMR spectrum is expected to exhibit characteristic signals corresponding to the allyl and the sulfanylacetate moieties.

¹H NMR: The allyl group will typically show a multiplet for the vinyl proton (-CH=) in the region of δ 5.7-5.9 ppm. The terminal vinyl protons (=CH₂) are expected to appear as two distinct multiplets around δ 5.1-5.3 ppm. The methylene (B1212753) protons adjacent to the ester oxygen (-O-CH₂-) would likely resonate as a doublet around δ 4.6 ppm. The methylene protons adjacent to the sulfur atom (-S-CH₂-) are anticipated to produce a singlet at approximately δ 3.2 ppm, and the thiol proton (-SH), if present as an impurity or hydrolysis product, would appear as a broad singlet.

¹³C NMR: The carbonyl carbon (C=O) of the thioester is expected to have a chemical shift in the range of δ 195-205 ppm. The carbons of the allyl group would appear at approximately δ 132 ppm for the -CH= carbon and around δ 118 ppm for the =CH₂ carbon. The methylene carbon attached to the ester oxygen (-O-CH₂) would likely be found near δ 65 ppm, while the methylene carbon adjacent to the sulfur atom (-S-CH₂-) would resonate at a higher field, around δ 30-40 ppm.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
-CH=5.7-5.9 (m)~132
=CH₂5.1-5.3 (m)~118
-O-CH₂-~4.6 (d)~65
-S-CH₂-~3.2 (s)30-40
C=O-195-205

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS):

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification.

Electron Ionization (EI-MS): Under EI conditions, the molecular ion peak (M⁺) would be expected at m/z 132, corresponding to the molecular weight of C₅H₈O₂S. Common fragmentation pathways for thioesters include α-cleavage and McLafferty rearrangements. Key fragments could include the loss of the allyl group ([M-41]⁺), the loss of the sulfanylacetate group ([M-91]⁺), and the formation of the allyl cation at m/z 41.

Electrospray Ionization (ESI-MS): In ESI-MS, protonated molecules [M+H]⁺ (m/z 133) or adducts with sodium [M+Na]⁺ (m/z 155) or potassium [M+K]⁺ (m/z 171) are commonly observed, particularly in softer ionization modes that minimize fragmentation.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum would be characterized by the following absorption bands:

A strong, sharp absorption band for the thioester carbonyl (C=O) stretch, typically appearing in the range of 1680-1715 cm⁻¹.

C-O stretching vibrations associated with the ester linkage are expected in the 1000-1300 cm⁻¹ region.

The C=C stretching of the allyl group would likely be observed around 1640-1680 cm⁻¹.

The =C-H stretching of the vinyl group is anticipated just above 3000 cm⁻¹.

The S-H stretching band, if any thioglycolic acid impurity is present, would be a weak absorption around 2550-2600 cm⁻¹.

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of thioesters. A reversed-phase HPLC method, using a C18 column, is generally suitable for the separation of this compound. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a gradient elution to achieve optimal separation from starting materials and byproducts. Detection is commonly performed using a UV detector, as the thioester carbonyl group exhibits UV absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for the analysis of volatile compounds like this compound. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then introduced into the mass spectrometer for detection and identification. This technique provides both retention time data for quantification and mass spectral data for structural confirmation.

Advanced Characterization Techniques for Mechanistic Studies of Organosulfur Compounds

Understanding the reaction mechanisms involving organosulfur compounds like this compound often requires advanced analytical techniques that can provide real-time information.

In-situ FTIR Spectroscopy: This technique allows for the monitoring of reaction kinetics by tracking the changes in the concentration of reactants, intermediates, and products in real-time. For reactions involving this compound, such as thia-Michael additions, in-situ FTIR can follow the disappearance of the C=C bond of the allyl group and the formation of new C-S bonds. acs.org

Stopped-Flow Spectroscopy: For very fast reactions, stopped-flow techniques coupled with UV-Vis or fluorescence spectroscopy can be used to study the initial kinetics of reactions involving this compound. perkinelmer.com This is particularly useful for elucidating the mechanisms of rapid addition or substitution reactions at the sulfur atom or the allyl group. perkinelmer.com

Quantitative Analytical Approaches in Reaction Systems

Accurate quantification of this compound in various matrices is crucial for process optimization and quality control.

Quantitative NMR (qNMR): qNMR is a non-destructive method that allows for the determination of the absolute purity of a sample without the need for a calibration curve of the analyte. By using a certified internal standard with a known concentration, the concentration of this compound can be accurately determined by comparing the integral of a specific proton signal of the analyte to that of the internal standard.

Chromatography with Internal Standards: Both HPLC and GC-MS can be used for quantitative analysis by employing an internal standard. libretexts.orgscioninstruments.comnih.govresearchgate.netpopulation-protection.eu A known amount of a non-interfering compound (the internal standard) is added to the sample. libretexts.orgscioninstruments.comnih.govresearchgate.netpopulation-protection.eu A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. libretexts.org This method compensates for variations in injection volume and instrument response. libretexts.orgscioninstruments.com

Interactive Data Table: Analytical Techniques and Their Applications for this compound

Technique Application Key Information Obtained
¹H NMRStructural ElucidationProton environment, connectivity
¹³C NMRStructural ElucidationCarbon skeleton
Mass SpectrometryStructural Elucidation, MW DeterminationMolecular weight, fragmentation pattern
Infrared SpectroscopyFunctional Group IdentificationPresence of C=O, C=C, C-O, S-H bonds
HPLCPurity Assessment, QuantificationSeparation of components, concentration
GC-MSPurity Assessment, QuantificationSeparation of volatile components, structural confirmation, concentration
In-situ FTIRMechanistic StudiesReal-time reaction monitoring, kinetic data
qNMRQuantitative AnalysisAbsolute purity determination

Future Research Directions and Unexplored Avenues

Integration with Continuous Flow Chemistry and Microreactor Technology for Scalable Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant opportunity for the scalable and efficient synthesis of Prop-2-enyl 2-sulfanylacetate. Microreactors, with their high surface-area-to-volume ratios, offer superior heat and mass transfer, enabling precise control over reaction parameters and potentially leading to higher yields and purity. nih.govmdpi.comresearchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for this compound (Hypothetical)
ParameterBatch SynthesisContinuous Flow Synthesis
ScalabilityDifficult; requires larger reactors and poses heat management challenges.Easily scalable by extending operation time or parallelizing reactors ("scaling out").
Heat & Mass TransferOften limited, leading to temperature gradients and potential side reactions.Excellent; enables precise temperature control and rapid mixing. researchgate.net
SafetyHigher risk due to large volumes of reagents and potential for thermal runaway.Inherently safer due to small reaction volumes at any given time. mdpi.com
Reaction TimeTypically hours to days.Seconds to minutes. mdpi.com
Process OptimizationTime-consuming, requiring multiple individual experiments.Rapid optimization by systematically varying flow rates and conditions.

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

While traditional methods for thioester synthesis exist, future research will likely focus on novel catalytic systems that offer greater efficiency, selectivity, and sustainability. rsc.org Key areas of exploration include organocatalysis, advanced metal catalysis, and biocatalysis.

Organocatalysis : Metal-free catalytic methods are highly desirable to avoid potential metal contamination and catalyst poisoning by sulfur compounds. nsf.gov Visible-light-promoted organocatalysis, for instance, can facilitate the formation of thioesters from aldehydes under mild, oxidant-free conditions, offering high functional group tolerance. nsf.gov For this compound, this could involve the reaction of 2-sulfanylacetaldehyde with an allyl source, providing a green alternative to traditional condensation reactions.

Metal Catalysis : Although sulfur can poison some metal catalysts, recent developments have identified robust systems for thioesterification. dntb.gov.ua Iron-catalyzed cross-dehydrogenative coupling of aldehydes and thiols in water represents a green and economical approach. acs.org Transition-metal-free protocols for the carbonylation of activated alkylamines with thiophenols have also been developed, pointing toward new routes for thioester synthesis. rsc.org Adapting such systems could provide efficient, low-cost pathways to this compound.

Biocatalysis : Enzymes offer unparalleled selectivity and operate under mild, environmentally benign conditions. researchgate.net Lipases have been shown to catalyze the synthesis of thioesters from thiols and vinyl esters with high efficiency. mdpi.com The adenylation domain of carboxylic acid reductase (CAR) can function as a broad-spectrum acyl-S-CoA synthetase, which can then be used by acyltransferases to form a wide range of amides, showcasing the potential for enzyme cascades in thioester-mediated synthesis. researchgate.netchemrxiv.org Developing a specific lipase (B570770) or acyltransferase for the synthesis of this compound could lead to a highly sustainable and efficient production method. Thiolases, which naturally catalyze the formation and cleavage of C-C bonds via thioester intermediates, could also be engineered for specific synthetic applications. annualreviews.org

Table 2: Potential Catalytic Systems for this compound Synthesis
Catalytic SystemPotential AdvantagesResearch Focus
OrganocatalysisMetal-free, avoids catalyst poisoning, mild conditions, high functional group tolerance. nsf.govDevelopment of visible-light-promoted systems; screening of N-heterocyclic carbene (NHC) or isothiourea catalysts.
Metal CatalysisHigh reactivity, potential for novel reaction pathways (e.g., carbonylation). rsc.orgdntb.gov.uaExploring earth-abundant metal catalysts (e.g., iron); designing ligands to prevent sulfur poisoning.
BiocatalysisExceptional selectivity, green reaction conditions (aqueous media, ambient temp.), biodegradable catalysts. mdpi.comresearchgate.netScreening lipase libraries; enzyme engineering to enhance specificity and stability.

Expanding the Scope of this compound in Advanced Functional Materials

The bifunctional nature of this compound, possessing both a reactive allyl group and a thioester linkage, makes it a highly promising building block for advanced functional materials. warwick.ac.uknih.gov

The allyl group is an excellent substrate for thiol-ene "click" reactions, a highly efficient and orthogonal conjugation method. wikipedia.orgnih.gov This allows the compound to be readily grafted onto surfaces or incorporated into polymer backbones. semanticscholar.org For example, it could be used to create functional polymer monoliths for chromatography or to pattern surfaces for biological applications. nih.gov

The thioester group offers unique reactivity, making it a valuable component in dynamic and responsive materials. warwick.ac.ukresearchgate.net Thioester-containing networks can exhibit adaptable properties through thioester exchange reactions, allowing for stress relaxation and material remodeling. nih.govrsc.org This dynamic covalent chemistry is inspired by biological processes and is useful for creating self-healing materials or injectable hydrogels for cell delivery. nih.gov Furthermore, the thioester bond is susceptible to cleavage by specific nucleophiles, which could be exploited for creating degradable polymers or stimuli-responsive drug delivery systems. warwick.ac.uk

Table 3: Potential Applications of this compound in Materials Science
Application AreaRole of this compoundKey Functional Group(s)
Responsive HydrogelsCross-linker or monomer to create networks with dynamic covalent bonds.Thioester (for dynamic exchange/degradation). nih.gov
Drug Delivery SystemsComponent of a polymer backbone or nanoparticle shell that degrades under specific conditions (e.g., presence of thiols).Thioester (for controlled release). researchgate.net
Functional Surface CoatingsGrafted onto a substrate to present functional groups for further modification.Allyl (for surface attachment via thiol-ene). nih.gov
BioconjugationLinker molecule to attach biomolecules (e.g., peptides) to polymers or surfaces.Allyl and Thioester (for orthogonal ligation).

Application of Machine Learning and Artificial Intelligence for Reaction Prediction and Chemical Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and materials discovery. nih.gov These tools can be applied to this compound to accelerate the discovery of optimal synthesis routes and to design novel derivatives with tailored properties.

Retrosynthesis and Reaction Prediction : AI-powered retrosynthesis tools can analyze the structure of this compound and propose multiple, potentially novel, synthetic pathways. arxiv.orgchemcopilot.comgrace.com These platforms are trained on vast reaction databases and can identify disconnections that might be overlooked by human chemists. nih.gov Furthermore, forward reaction prediction models can forecast the likely products and yields for a given set of reactants and conditions, reducing the need for extensive trial-and-error experimentation. beilstein-journals.org

Reaction Optimization : ML algorithms can optimize reaction conditions with minimal experimental input. researchgate.netduke.edu By employing techniques like active learning or Bayesian optimization, an algorithm can intelligently select the next set of experimental conditions (e.g., temperature, concentration, catalyst loading) to perform, rapidly converging on the optimal parameters for maximizing yield and minimizing byproducts. nih.gov This data-driven approach can significantly reduce the time and resources required for process development.

Chemical Design : Generative models can design new molecules with specific desired properties. By learning the relationship between chemical structure and function, these models could propose modifications to the this compound scaffold to create new monomers for advanced materials. For example, an AI could be tasked with designing a derivative that maintains its thiol-ene reactivity while exhibiting enhanced degradability or a specific thermal profile.

Table 4: Application of AI/ML in the Chemistry of this compound
AI/ML ApplicationSpecific TaskPotential Impact
Retrosynthesis PlanningIdentify novel and efficient synthetic routes from commercially available starting materials. grace.comDiscovery of more cost-effective and sustainable production methods.
Reaction Condition OptimizationPredict optimal temperature, solvent, catalyst, and stoichiometry for synthesis. beilstein-journals.orgduke.eduAccelerated process development, higher yields, and reduced experimental costs.
Property PredictionForecast physicochemical properties (e.g., solubility, stability) of polymers derived from the compound.Guide the rational design of new materials without the need for initial synthesis.
Generative Molecular DesignPropose new molecular structures based on this compound with enhanced material properties.Innovation in functional materials discovery.

Q & A

Q. What are the established methodologies for synthesizing Prop-2-enyl 2-sulfanylacetate, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves esterification of 2-sulfanylacetic acid with propargyl alcohol under acidic catalysis. Purity validation requires gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to detect byproducts. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with attention to characteristic peaks for the sulfhydryl (-SH) and propenyl groups. Stability during synthesis should be monitored by maintaining inert atmospheres (e.g., nitrogen) to prevent oxidation of the sulfhydryl moiety .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices, such as biological or environmental samples?

  • Methodological Answer : Solid-phase microextraction (SPME) paired with GC-MS is effective for volatile derivatives. For polar matrices, reverse-phase HPLC with UV detection at 210–260 nm (targeting sulfur-containing chromophores) is recommended. Calibration curves using internal standards (e.g., deuterated analogs) improve accuracy. Recent studies highlight the use of derivatization with pentafluorobenzyl bromide to enhance sensitivity in electron-capture detection (ECD) .

Q. How should researchers design experiments to assess the hydrolytic stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 25°C, 40°C, and 60°C. Sample aliquots are analyzed at intervals via HPLC to track degradation kinetics. Activation energy (Ea) for hydrolysis can be calculated using the Arrhenius equation. Control experiments must exclude light and oxygen, as both accelerate decomposition of sulfhydryl groups .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions, and how can competing pathways be controlled?

  • Methodological Answer : The propenyl group acts as a Michael acceptor, enabling thiol-ene "click" reactions. Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states to predict regioselectivity. Competing oxidation of the -SH group can be mitigated using radical scavengers (e.g., TEMPO). Kinetic studies under varying solvent polarities (e.g., DMSO vs. hexane) reveal solvent effects on reaction rates .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions) be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects like restricted rotation of the propenyl group. Variable-temperature NMR (VT-NMR) experiments between −50°C and 50°C can identify coalescence temperatures, confirming rotational barriers. Synchrotron X-ray crystallography (using SHELX for refinement) provides definitive structural data, while molecular dynamics simulations (e.g., AMBER) correlate experimental and theoretical conformers .

Q. What computational strategies are recommended to model the interaction of this compound with biological targets, such as enzyme active sites?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding modes. Quantum mechanics/molecular mechanics (QM/MM) hybrid methods assess electronic interactions at the active site. Validate models with mutagenesis data (e.g., site-directed mutants of cysteine residues) and compare inhibition constants (Ki) from enzyme assays. Free-energy perturbation (FEP) calculations refine binding affinity predictions .

Data Analysis and Validation

  • Critical Considerations :
    • Statistical rigor : Use ANOVA for inter-group comparisons in stability studies; report confidence intervals (95%) for degradation half-lives .
    • Reproducibility : Document synthetic protocols in detail (e.g., Schlenk-line techniques for air-sensitive steps) and share raw spectral data (e.g., via repositories like Zenodo) .
    • Ethical reporting : Disclose conflicts between computational predictions and experimental results transparently, avoiding selective data omission .

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Feasible Synthetic Routes

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Prop-2-enyl 2-sulfanylacetate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.